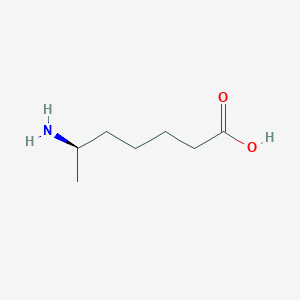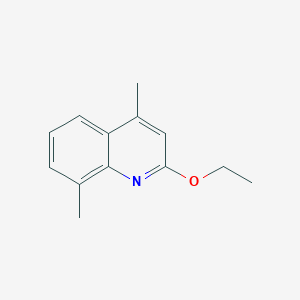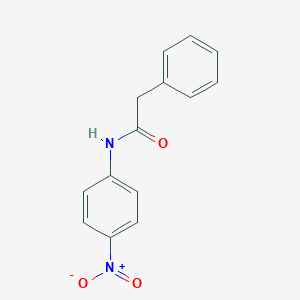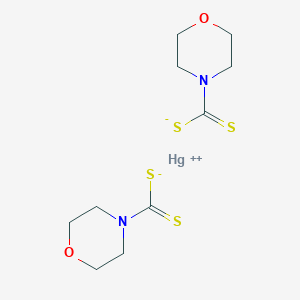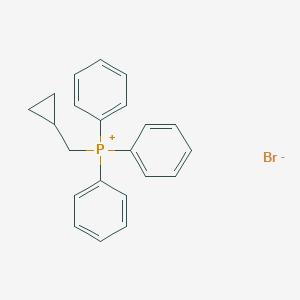
(Cyclopropylmethyl)triphenylphosphonium bromide
Übersicht
Beschreibung
(Cyclopropylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H22BrP . It is used in organic synthesis .
Synthesis Analysis
The synthesis of (Cyclopropylmethyl)triphenylphosphonium bromide involves the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide to produce alkenyl cyclopropanes . Another method involves the reaction of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
Molecular Structure Analysis
The molecular weight of (Cyclopropylmethyl)triphenylphosphonium bromide is 397.29 . The exact molecular structure can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .
Chemical Reactions Analysis
(Cyclopropylmethyl)triphenylphosphonium bromide is involved in various chemical reactions. For instance, it is used in the Wittig reaction to produce alkenyl cyclopropanes . It is also used in the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
Physical And Chemical Properties Analysis
(Cyclopropylmethyl)triphenylphosphonium bromide is a solid substance with a melting point of 182-183°C . It is hygroscopic and should be stored in an inert atmosphere at room temperature .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Tricyclic Steroid Precursor
- Field : Organic Chemistry
- Application Summary : This compound is used in the Wittig reaction with aldehydes to produce alkenyl cyclopropanes . These alkenyl cyclopropanes are then converted to 2-substituted cyclohexenones through UV irradiation in the presence of Fe(CO)5 . This method has been used to synthesize the tricyclic core of estrone methyl ether .
- Method of Application : The experimental procedure involves the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide to produce alkenyl cyclopropanes. These alkenyl cyclopropanes are then subjected to UV irradiation in the presence of Fe(CO)5 to convert them into 2-substituted cyclohexenones .
- Results : This approach has enabled a three-step synthesis of the tricyclic core of estrone methyl ether .
-
Preparation of Alkenyl Cyclopropanes
- Field : Organic Synthesis
- Application Summary : (Cyclopropylmethyl)triphenylphosphonium bromide can be used as a reagent for the preparation of alkenyl cyclopropanes, which are useful intermediates in organic synthesis .
- Method of Application : The compound is used in a Wittig reaction with aldehydes to produce alkenyl cyclopropanes .
- Results : The reaction results in the formation of alkenyl cyclopropanes .
-
Synthesis of Tricyclic Steroid Precursor
- Field : Organic Chemistry
- Application Summary : This compound is used in the Wittig reaction with aldehydes to produce alkenyl cyclopropanes . These alkenyl cyclopropanes are then converted to 2-substituted cyclohexenones through UV irradiation in the presence of Fe(CO)5 . This method has been used to synthesize the tricyclic core of estrone methyl ether .
- Method of Application : The experimental procedure involves the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide to produce alkenyl cyclopropanes. These alkenyl cyclopropanes are then subjected to UV irradiation in the presence of Fe(CO)5 to convert them into 2-substituted cyclohexenones .
- Results : This approach has enabled a three-step synthesis of the tricyclic core of estrone methyl ether .
-
Preparation of Alkenyl Cyclopropanes
- Field : Organic Synthesis
- Application Summary : (Cyclopropylmethyl)triphenylphosphonium bromide can be used as a reagent for the preparation of alkenyl cyclopropanes, which are useful intermediates in organic synthesis .
- Method of Application : The compound is used in a Wittig reaction with aldehydes to produce alkenyl cyclopropanes .
- Results : The reaction results in the formation of alkenyl cyclopropanes .
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclopropylmethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQSHRSBITUSIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933271 | |
| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)triphenylphosphonium bromide | |
CAS RN |
14799-82-7 | |
| Record name | Phosphonium, (cyclopropylmethyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Cyclopropylmethyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylmethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



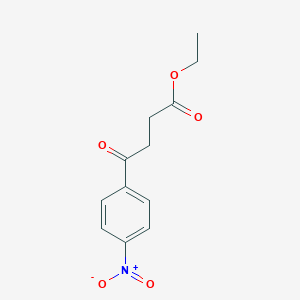
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
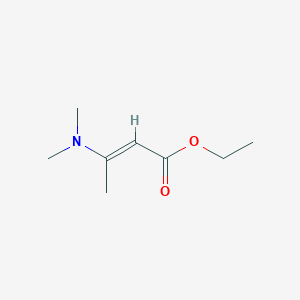

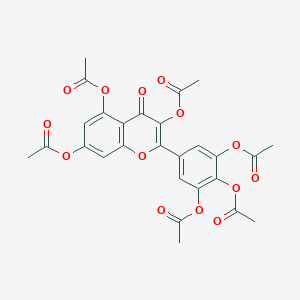
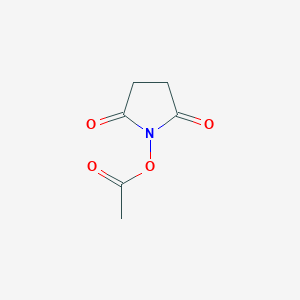
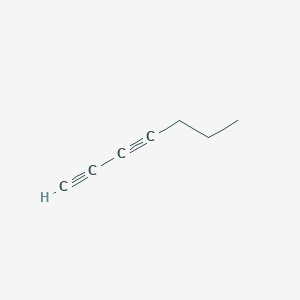

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
